Strategic Utilization of 1-(5-Bromopentyl)-4-methoxybenzene in Medicinal & Materials Chemistry
Strategic Utilization of 1-(5-Bromopentyl)-4-methoxybenzene in Medicinal & Materials Chemistry
This guide outlines the strategic utilization, synthesis, and application of 1-(5-Bromopentyl)-4-methoxybenzene , a critical intermediate in the development of mesogenic materials (liquid crystals) and lipophilic pharmacophores.
Executive Summary & Chemical Identity
1-(5-Bromopentyl)-4-methoxybenzene (CAS: 14469-84-2) serves as a "privileged linker" in organic synthesis. Its structure—a lipophilic pentyl chain terminated by a reactive primary bromide and anchored by an electron-rich anisole ring—makes it an ideal building block for introducing "soft" flexible tails into rigid molecular cores. This is essential for inducing nematic/smectic phases in liquid crystals and optimizing lipophilicity (LogP) in drug candidates.
Core Chemical Data
| Property | Specification | Notes |
| IUPAC Name | 1-(5-Bromopentyl)-4-methoxybenzene | Also: p-(5-bromopentyl)anisole |
| CAS Number | 14469-84-2 | Primary identifier |
| Molecular Formula | C₁₂H₁₇BrO | MW: 257.17 g/mol |
| Physical State | Liquid / Low-melting solid | MP: ~96–99°C (dependent on purity/polymorph) |
| Density | 1.23 g/cm³ | Denser than water |
| Reactivity | Electrophilic Alkylating Agent |
Synthetic Architecture: The "High-Fidelity" Route
While direct alkylation of anisole with 1,5-dibromopentane is theoretically possible, it is operationally flawed for high-purity applications due to poly-alkylation and poor regioselectivity (ortho/para mixtures).
The Authoritative Protocol utilizes a two-step Friedel-Crafts Acylation / Reduction sequence. This ensures exclusive para-substitution and prevents dimerization.
Mechanistic Pathway (DOT Visualization)
Figure 1: The preferred synthetic pathway avoids regioselectivity issues inherent in direct alkylation.
Detailed Protocol: Acylation-Reduction Sequence
Step 1: Regioselective Acylation
Objective: Install the 5-carbon chain at the para position.
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Setup: Flame-dry a 500 mL three-neck flask equipped with an addition funnel and N₂ inlet.
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Reagents: Charge with Aluminum Chloride (AlCl₃) (1.1 equiv) and anhydrous Dichloromethane (DCM) . Cool to 0°C.
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Addition: Add 5-Bromovaleryl chloride (1.0 equiv) dropwise. The solution will darken (complex formation).
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Substrate: Add Anisole (1.0 equiv) slowly, maintaining internal temperature <5°C to prevent ether cleavage.
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Quench: Pour onto ice/HCl mixture. Extract with DCM.
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Outcome: Yields the para-ketone intermediate. Recrystallize from hexane/EtOAc if necessary.
Step 2: Ionic Hydrogenation (Reduction)
Objective: Remove the carbonyl oxygen without displacing the terminal bromide. Note: Standard Wolff-Kishner is too basic and may displace the bromide. Use Silane reduction.
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Reaction: Dissolve the ketone intermediate in Trifluoroacetic acid (TFA) (solvent/catalyst).
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Reductant: Add Triethylsilane (Et₃SiH) (2.5 equiv) cautiously.
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Conditions: Stir at ambient temperature for 12–16 hours.
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Workup: Remove TFA under reduced pressure. Neutralize with NaHCO₃. Extract with ether.[1]
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Purification: Vacuum distillation or Silica Gel Chromatography (Hexane:EtOAc 95:5).
Critical Applications
A. Liquid Crystal Engineering (Mesogens)
This molecule is a precursor to "Rod-like" (calamitic) liquid crystals. The methoxy group acts as a polar head, while the pentyl chain provides the flexible tail necessary for phase transition fluidity.
Workflow:
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Displacement: The terminal bromide is displaced by a phenolic core (e.g., 4-cyanophenol or 4-hydroxybenzoic acid derivatives).
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Phase Behavior: The resulting ether linkage extends the mesogen, lowering the melting point and stabilizing the Nematic phase.
B. Medicinal Chemistry: Lipophilic Anchoring
In drug discovery, this moiety is used to probe the "hydrophobic pocket" of GPCRs (e.g., Adrenergic receptors).
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Analogy: It serves as a truncated analog of the Salmeterol tail. While Salmeterol uses a phenylbutoxyhexyl chain, the 4-methoxyphenylpentyl motif is often used in Structure-Activity Relationship (SAR) libraries to test the optimal linker length (C5 vs C6) and the electronic effect of the methoxy group versus a lipophilic phenyl ring.
Application Workflow (DOT Visualization)
Figure 2: Divergent utility in materials science (O-alkylation) and drug discovery (N-alkylation).[2][3]
Handling & Safety Protocols
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Hazards: As an alkyl bromide, it is a potential alkylating agent . It causes skin irritation (H315) and serious eye irritation (H319).[4]
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive (bromide degradation).
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Disposal: Quench excess alkylating agent with an amine-based scavenger before disposal into halogenated waste streams.
References
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Synthesis of Anisole Derivatives: Organic Syntheses, Coll. Vol. 1, p. 58 (1941); Vol. 4, p. 5. Link
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Friedel-Crafts Acylation Mechanisms: Khan Academy, Electrophilic Aromatic Substitution.[5] Link
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Liquid Crystal Synthesis (Schiff Bases & Ethers): Journal of Chemical and Pharmaceutical Research, "Synthesis of Organic Compounds and Study of Liquid-Crystalline Polymorphism". Link
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Salmeterol Analog Chemistry: Der Pharma Chemica, "Improved process for the preparation of Salmeterol". (Contextual reference for linker chemistry). Link
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Chemical Safety Data: PubChem, 1-(5-Bromopentyl)-4-methoxybenzene Compound Summary. Link
